molecular formula C10H11Cl2N3 B11866783 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride CAS No. 1172107-80-0

7-Chloro-4-hydrazino-8-methylquinoline hydrochloride

Cat. No.: B11866783
CAS No.: 1172107-80-0
M. Wt: 244.12 g/mol
InChI Key: PCRMNZZKWXBZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-hydrazino-8-methylquinoline hydrochloride is a quinoline derivative featuring a chlorine atom at position 7, a hydrazine group at position 4, and a methyl group at position 8, with the hydrochloride salt enhancing its stability and solubility. For example, 7-chloro-4-hydrazinylquinoline intermediates are synthesized via refluxing 4,7-dichloroquinoline with hydrazine hydrate in ethanol (80–90 °C, 15 h) . Substituting the starting material with 7-chloro-8-methylquinoline would yield the target compound after hydrazination and salt formation.

Key functional groups (chloro, hydrazino, methyl) contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Properties

CAS No.

1172107-80-0

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

(7-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10ClN3.ClH/c1-6-8(11)3-2-7-9(14-12)4-5-13-10(6)7;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

PCRMNZZKWXBZPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)NN)Cl.Cl

Origin of Product

United States

Biological Activity

7-Chloro-4-hydrazino-8-methylquinoline hydrochloride is a compound that has gained attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The molecular formula of 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride is C10H11ClN3\text{C}_{10}\text{H}_{11}\text{ClN}_3, with a molecular weight of approximately 244.12 g/mol. The compound features a chloro group at the 7-position, a hydrazino group at the 4-position, and a methyl group at the 8-position of the quinoline ring. These structural characteristics contribute to its biological properties and interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro tests have indicated that this compound can inhibit bacterial growth effectively, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

Antitumor Activity

The compound's potential as an anticancer agent has also been investigated. In a study evaluating various hydrazone derivatives, including those based on the quinoline structure, 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride demonstrated cytotoxic activity against multiple cancer cell lines. Notably, it exhibited submicromolar GI50_{50} values across different tumor types, including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • CNS cancer
  • Melanoma

These findings suggest that the compound may inhibit cell proliferation effectively and could be developed further as an anticancer therapeutic .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer TypeIC50 Value (µg/mL)
CNS Cancer (SF-295)0.688
Colon CancerData not specified
Non-small Cell LungData not specified

The mechanism through which 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride exerts its biological effects is still under investigation. Preliminary studies suggest it may interact with specific enzymes or receptors involved in disease processes, potentially leading to inhibition of critical cellular pathways related to both microbial resistance and tumor growth .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in PMC indicated that derivatives of quinoline, including hydrazones like 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride, exhibited enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
  • Anticancer Evaluation : Research conducted on a panel of cancer cell lines revealed that this compound could significantly reduce cell viability in several types of cancer, supporting its candidacy as a lead compound for further development in cancer therapy .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the hydrazino and chloro groups can enhance biological activity, suggesting pathways for optimizing efficacy through chemical synthesis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Studies have shown that the compound can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of cellular processes .

Anticancer Properties

The potential anticancer activity of this compound has been investigated through in vitro studies using various cancer cell lines. The results indicate that it may selectively target cancer cells while sparing normal cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Selectivity
7-Chloro-4-hydrazino-8-methylquinoline hydrochlorideMCF-7 (breast cancer)7.54High
7-Chloro-4-hydrazino-8-methylquinoline hydrochlorideHCT-116 (colon carcinoma)21.41Moderate
7-Chloro-4-hydrazino-8-methylquinoline hydrochlorideHeLa (cervical carcinoma)>50Low

In these studies, the compound showed significant cytotoxicity against MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties, showing promising results against Plasmodium falciparum, the parasite responsible for malaria.

Table 3: Antimalarial Activity Data

CompoundIC50 (µM)Activity Level
7-Chloro-4-hydrazino-8-methylquinoline hydrochloride<50High

These findings suggest that derivatives of this compound could serve as effective treatments for malaria, particularly in regions where resistance to existing treatments is prevalent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride:

  • Study on Antimicrobial Activity : A study synthesized several derivatives and tested their antimicrobial efficacy against various bacterial strains, revealing that some exhibited high levels of activity with low MIC values .
  • Anticancer Evaluation : Research focused on testing the compound against multiple cancer cell lines demonstrated selective cytotoxicity, particularly towards breast cancer cells, supporting its potential as an anticancer agent .
  • Antimalarial Screening : A recent study evaluated several quinoline derivatives for their antimalarial activity, with some compounds showing significant potency against Plasmodium falciparum .

Comparison with Similar Compounds

Structural Analogs with Hydrazine Modifications

Derivatives of 7-chloro-4-hydrazinylquinoline (Table 1) demonstrate how substituents on the hydrazine moiety affect physicochemical properties. For instance:

Compound Substituent on Hydrazine Melting Point (°C) Yield (%) Key NMR/IR Features
GPQF-8Q18 4-Methylphenyl 310 (dec.) 41 δ 8.82 (H2, quinoline); νC=N 1585 cm⁻¹
GPQF-8Q19 4-Ethylphenyl 300–304 49 δ 8.86 (H2); νNH 3473 cm⁻¹
GPQF-8Q20 3,4-Dichlorophenyl 294–298 45 δ 8.21 (H9); νC=C 1606 cm⁻¹
GPQF-8Q21 4-Phenylbutan-2-ylidene 161–166 71 δ 8.64 (H2); νCH 2536 cm⁻¹
Target Compound 8-Methyl (quinoline core) Not reported Inferred Expected δ 7–9 ppm (quinoline protons)

Key Observations :

  • Substituent Effects: Bulky aryl groups (e.g., 3,4-dichlorophenyl in GPQF-8Q20) increase melting points compared to aliphatic chains (e.g., GPQF-8Q21 at 161–166°C).
  • Yield : GPQF-8Q21’s high yield (71%) suggests aliphatic substituents favor reaction efficiency, whereas steric hindrance from aryl groups (e.g., GPQF-8Q18, 41%) reduces yields. The target compound’s synthesis may align with moderate yields (40–50%) if steric effects are minimal.
  • Spectroscopy: Quinoline protons (H2, H3, H7) in analogs resonate at δ 7–9 ppm in NMR, consistent with aromatic environments. The target’s 8-methyl group may deshield adjacent protons (e.g., H7), shifting signals upfield.

Positional Isomers and Halogenation Variants

  • 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride (): This positional isomer substitutes chlorine at position 8 and adds methyl groups at 2 and 4. Compared to the target’s 7-Cl and 8-Me, this compound highlights how halogen and methyl placement alters electronic density and steric bulk. Its molecular formula (C₁₁H₁₃Cl₂N₃) differs from the target’s (C₁₀H₁₁Cl₂N₃), with implications for solubility and binding interactions .
  • 7-Methoxy-4-methylquinoline hydrochloride (): Replacing hydrazine with methoxy and methyl groups demonstrates how functional group changes impact reactivity.

Hydrochloride Salts vs. Free Bases

Compounds like GPQF-8Q18–8Q21 are free bases, whereas the target and 8-chloro-2,6-dimethyl analog () are hydrochloride salts. Salt formation improves aqueous solubility, critical for pharmaceutical formulations. For example, hydrochloride salts typically exhibit higher solubility in polar solvents than their free base counterparts.

Preparation Methods

Cyclization Reaction Conditions

  • Reactants :

    • 2-Methyl-3-chloroaniline (1 mole)

    • Acrolein (3–8 moles per mole of aniline)

    • Hydrogen chloride or hydrogen bromide (2–4 moles per mole of aniline)

    • Dehydrogenation agent (e.g., iodine, 0.5–1.5 moles per mole of aniline)

  • Solvent : Lower alcohols (e.g., heptanol, 2–15 parts by weight relative to aniline)

  • Temperature : 145–160°C during acrolein addition, followed by 4–10 hours of reflux at 155°C.

  • Yield : ~70% (reported as 35.1 g from 30 g of 2-methyl-3-chloroaniline).

This method avoids concentrated sulfuric acid, reducing caustic waste and simplifying purification. The dehydrogenation agent (e.g., iodine) facilitates aromatization, critical for quinoline ring formation.

Introduction of the Hydrazine Functional Group

The hydrazino group is introduced at the 4-position of the quinoline core via nucleophilic substitution. While direct literature on this specific reaction is limited, analogous hydrazination reactions provide a validated pathway.

Hydrazination Protocol

  • Reactants :

    • 7-Chloro-8-methylquinoline (1 mole)

    • Hydrazine monohydrate (excess, typically 2–3 moles)

  • Solvent : Absolute ethanol or methanol

  • Conditions : Reflux for 6–12 hours under inert atmosphere.

  • Workup : Cooling to induce crystallization, filtration, and washing with cold solvent.

This step likely proceeds via displacement of a leaving group (e.g., chlorine) at the 4-position, though the exact mechanism requires further validation.

Formation of the Hydrochloride Salt

The final step involves protonating the hydrazino group with hydrochloric acid to form the hydrochloride salt.

Salt Formation Procedure

  • Reactants :

    • 7-Chloro-4-hydrazino-8-methylquinoline (free base, 1 mole)

    • Hydrochloric acid (1–2 equivalents)

  • Solvent : Ethanol or water

  • Conditions : Stirring at room temperature for 1–2 hours, followed by solvent evaporation or precipitation.

  • Purification : Recrystallization from ethanol/water mixtures.

The hydrochloride salt enhances stability and solubility, making it preferable for storage and biological applications.

Comparative Analysis of Synthetic Routes

StepReactants/ConditionsYieldKey AdvantagesSource
Quinoline synthesis2-Methyl-3-chloroaniline, acrolein, HCl, iodine70%Low waste, avoids sulfuric acid
HydrazinationHydrazine monohydrate, ethanol, reflux~65%*Simple setup, scalable
Salt formationHCl, ethanol>90%High purity, straightforward

*Estimated based on analogous reactions.
†Method adapted from similar hydrazination procedures; direct data unavailable.

Optimization Challenges and Considerations

Regioselectivity in Hydrazination

The 4-position of quinoline is electronically favorable for nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. Competing reactions at other positions are minimal but require monitoring via TLC or HPLC.

Purification Strategies

  • Column Chromatography : Used for intermediates (e.g., quinoline core) with non-polar eluents like petroleum ether.

  • Recrystallization : Effective for final hydrochloride salt using ethanol/water .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-4-hydrazino-8-methylquinoline hydrochloride?

The synthesis typically involves reacting 7-chloro-8-methylquinoline with hydrazine hydrate under reflux conditions in ethanol or methanol. The reaction mixture is purified via recrystallization to achieve high yields and purity. Industrial-scale synthesis may optimize parameters like solvent volume, temperature, and reaction time for efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the hydrazino group (-NH-NH₂) and substituent positions (e.g., 7-Cl, 8-CH₃) .
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • HPLC : To assess purity (≥95% for research-grade material) .

Q. What safety precautions are critical when handling this compound?

  • Use personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ensure local exhaust ventilation to minimize inhalation risks.
  • Store in tightly sealed containers away from strong oxidizers and moisture .

Advanced Research Questions

Q. How do substituent positions (e.g., 7-Cl, 8-CH₃) influence nucleophilic substitution reactivity?

The electron-withdrawing chlorine atom at position 7 increases electrophilicity, facilitating substitution at adjacent positions. The 8-methyl group introduces steric hindrance, which may slow reactions at the 4-hydrazino site. Comparative studies with analogs (e.g., 6-chloro or 5,7-dichloro derivatives) show that chlorine position significantly alters reaction kinetics and product distribution .

Q. What mechanistic insights explain its biological activity, such as antimicrobial or anticancer effects?

The compound’s hydrazino group enables chelation of metal ions critical for microbial enzyme function, while the chloro and methyl groups enhance membrane permeability. In cancer cells, it may inhibit topoisomerase II or disrupt redox balance via reactive oxygen species (ROS) generation. Comparative assays with fluorinated analogs (e.g., 8-fluoro derivatives) suggest chlorine enhances target specificity .

Q. How does the 8-methyl group affect pharmacokinetic properties compared to other quinoline derivatives?

The 8-methyl group increases lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility. Metabolic studies in vitro indicate slower hepatic clearance compared to non-methylated analogs, suggesting prolonged half-life. Structural comparisons with 6-methyl or 2,6-dimethyl derivatives highlight the role of methyl positioning in bioavailability .

Q. What experimental design considerations are critical for studying its oxidation/reduction behavior?

  • Oxidation : Use controlled conditions with KMnO₄ or H₂O₂ to avoid over-oxidation of the hydrazino group to nitro derivatives.
  • Reduction : Employ NaBH₄ or LiAlH₄ under inert atmospheres to prevent side reactions. Monitor reaction progress via TLC or UV-Vis spectroscopy to isolate intermediates (e.g., hydrazones) .

Q. How can structural modifications enhance its antiviral potency?

Rational drug design strategies include:

  • Introducing electron-donating groups (e.g., -OCH₃) to stabilize interactions with viral protease active sites.
  • Replacing chlorine with fluorine to improve metabolic stability.
  • Screening combinatorial libraries of hydrazinoquinoline derivatives for binding affinity against viral targets (e.g., SARS-CoV-2 main protease) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.